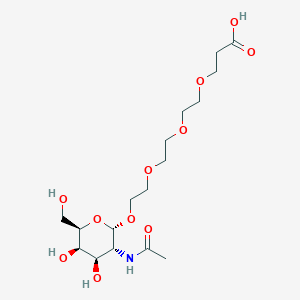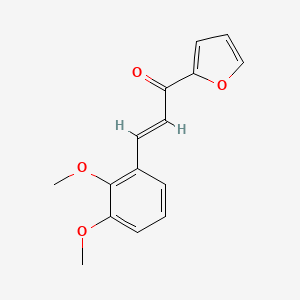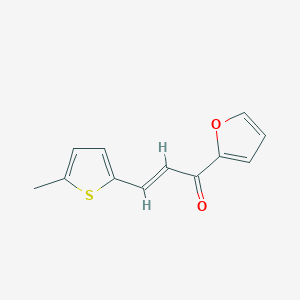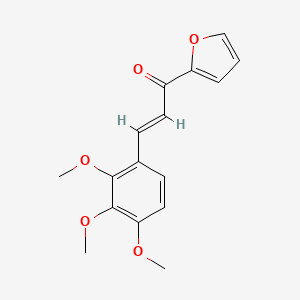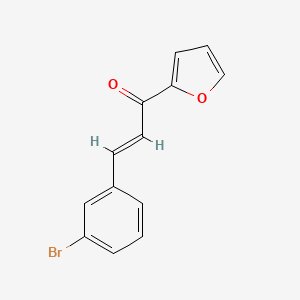
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as 2E-3BPF, is a synthetic compound that has been studied for its potential applications in research and development. This compound has been studied extensively due to its unique structure, which consists of a bromophenyl group, a furan-2-yl group, and a prop-2-en-1-one group. The structure of this compound is highly stable, making it an attractive target for research and development.
Scientific Research Applications
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been studied extensively for its potential applications in scientific research. It has been used to study the properties of organic compounds, as well as their reactivity and stability. It has also been used to study the structure and function of enzymes, as well as their interactions with other molecules. Additionally, this compound has been used in the synthesis of other compounds, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an antagonist of certain enzymes, which may explain its ability to inhibit certain biochemical and physiological processes. Additionally, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the activity of certain enzymes, which may lead to changes in the metabolism of certain molecules. Additionally, studies have shown that this compound can inhibit the growth of certain types of bacteria, suggesting that it may have potential applications as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
The use of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a stable compound, making it easier to work with in experiments. Additionally, its structure makes it a target for research and development, as it can be used to study the properties of organic compounds and their reactivity. On the other hand, the compound is not widely available, which can limit its use in experiments. Additionally, the compound can be toxic if not handled properly, and its effects on biochemical and physiological processes are not fully understood.
Future Directions
There are many potential future directions for research and development involving (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one. One of the main areas of research is to further study the compound's effects on biochemical and physiological processes. Additionally, further research could be conducted to study the compound's potential applications as an antimicrobial agent. Additionally, research into the synthesis and structure of the compound could be conducted to improve its stability and availability for use in laboratory experiments. Finally, research into the potential applications of the compound in the synthesis of other compounds, such as dyes and polymers, could be conducted.
Synthesis Methods
The synthesis of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been studied extensively in the past. One of the most common methods of synthesis involves the reaction of 3-bromophenyl furan-2-ylprop-2-en-1-one with an acid such as sulfuric acid or hydrochloric acid. This reaction produces this compound as a white solid. The reaction is typically carried out in a sealed vessel at temperatures between 100-150°C.
properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXOHUGRROEJA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)
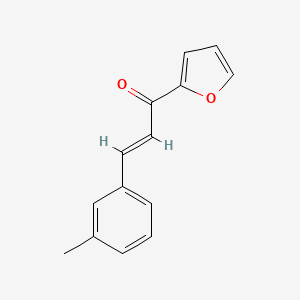
![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
